molecular formula C20H16N2O B10886295 1-benzyl-5-(furan-2-yl)-3-phenyl-1H-pyrazole

1-benzyl-5-(furan-2-yl)-3-phenyl-1H-pyrazole

Cat. No.: B10886295
M. Wt: 300.4 g/mol
InChI Key: OJNNPYADVWOZSC-UHFFFAOYSA-N
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Description

1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE is a heterocyclic compound that features a pyrazole ring substituted with benzyl, furyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of benzylhydrazine with 2-furyl ketone and phenylhydrazine under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

  • Preparation of hydrazine derivatives.
  • Cyclization reactions under controlled temperature and pH.
  • Purification steps such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

  • Oxidation of the furyl group leads to furanones.
  • Reduction of the pyrazole ring results in dihydropyrazoles.
  • Substitution reactions yield halogenated derivatives.

Scientific Research Applications

1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Material Science: Its electronic properties can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

    1-BENZYL-3-PHENYL-1H-PYRAZOLE: Lacks the furyl group, which may affect its reactivity and biological activity.

    5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE: Lacks the benzyl group, potentially altering its chemical properties and applications.

Uniqueness: 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE is unique due to the combination of benzyl, furyl, and phenyl groups, which confer distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of 1-BENZYL-5-(2-FURYL)-3-PHENYL-1H-PYRAZOLE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-benzyl-5-(furan-2-yl)-3-phenylpyrazole

InChI

InChI=1S/C20H16N2O/c1-3-8-16(9-4-1)15-22-19(20-12-7-13-23-20)14-18(21-22)17-10-5-2-6-11-17/h1-14H,15H2

InChI Key

OJNNPYADVWOZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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